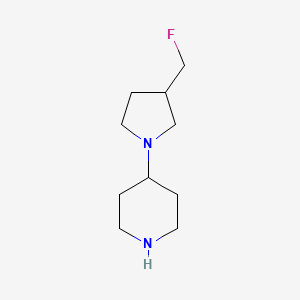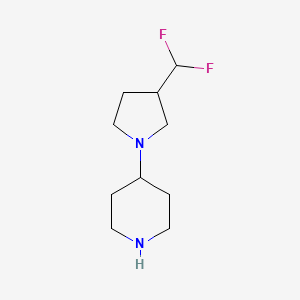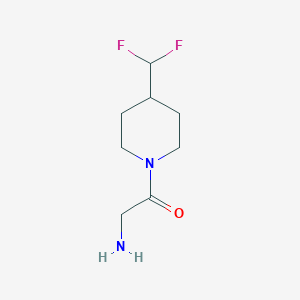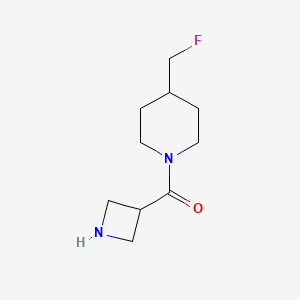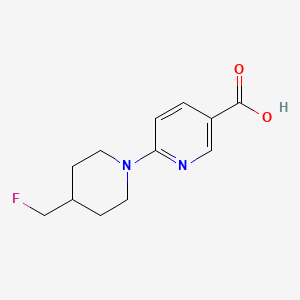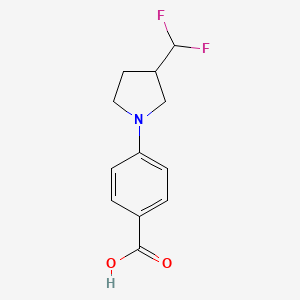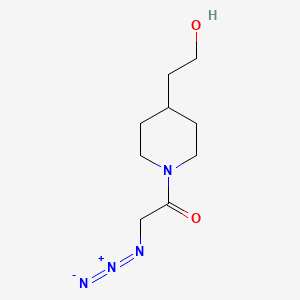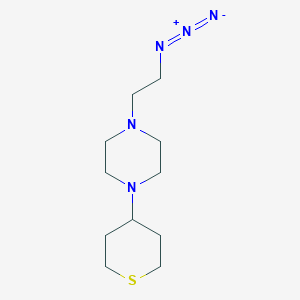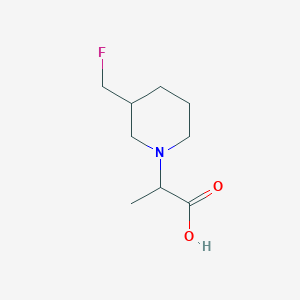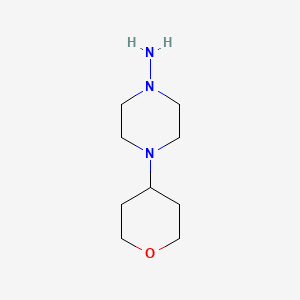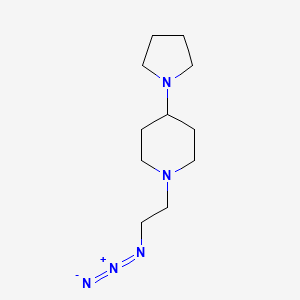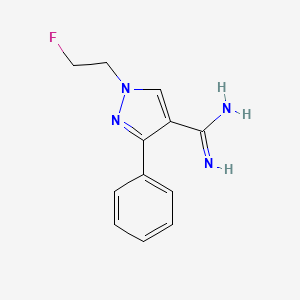
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
“1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a phenyl group at the 3-position and a carboximidamide group at the 4-position. The carboximidamide group would be further substituted with a 2-fluoroethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity .
Applications De Recherche Scientifique
Medicinal Chemistry: Radiotracer Development
This compound shows promise in the development of radiotracers for imaging σ(1) receptors in the central nervous system. The (2-fluoroethyl) derivative, known as fluspidine or WMS-1828, exhibits subnanomolar σ(1) affinity and exceptional selectivity over the σ(2) subtype, making it a potential candidate for PET imaging .
Materials Science: Electrolyte Molecular Design
In the field of materials science, derivatives of this compound could be utilized in the design of electrolytes for alkali metal batteries. The molecular structure may contribute to the formation of robust and conductive inorganic solid-electrolyte interphases, enhancing battery performance at various temperatures and charge/discharge rates .
Environmental Science: Flame Retardant Analysis
While not directly related to “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide,” research on similar fluorinated compounds like tris(2-chloroethyl) phosphate has highlighted the need for careful consideration of environmental emissions and human toxicity. This research could inform the environmental impact assessment of related fluorinated compounds .
Analytical Chemistry: Fluorinated Building Blocks
Fluorinated compounds are valuable in analytical chemistry as building blocks for various syntheses. The unique properties of fluorinated moieties, such as their electron density distribution, can be critical in the development of new analytical methods .
Biochemistry: Protein Biosynthesis
In biochemistry, fluorinated amino acids derived from this compound have been studied for their intriguing cellular processing during protein biosynthesis in Escherichia coli. This research opens up possibilities for the development of novel biochemical tools and probes .
Pharmacology: Drug Development
The pharmacological activity of fluorinated compounds, including derivatives of “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide,” is of interest in drug development. These compounds can exhibit high affinity and selectivity for certain receptors, which is crucial for the creation of targeted therapies .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRWJZOBLUDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





